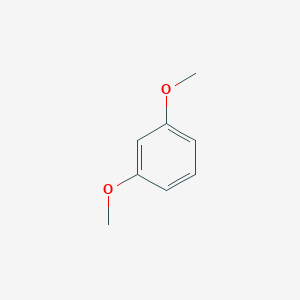

1,3-Dimethoxybenzene

説明

This compound has been reported in Homo sapiens with data available.

structure given in first source

特性

IUPAC Name |

1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZNOMCNRMUKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047060 | |

| Record name | 1,3-Dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid with a very powerful sweet-earthy, intensely, nut-like aroma | |

| Record name | 1,3-Dimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-Dimethoxybenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

85.00 to 87.00 °C. @ 7.00 mm Hg | |

| Record name | 1,3-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, soluble (in ethanol) | |

| Record name | m-Dimethoxybenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.053-1.057 | |

| Record name | m-Dimethoxybenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.52 [mmHg] | |

| Record name | 1,3-Dimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

151-10-0 | |

| Record name | 1,3-Dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2694Z07HQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-52 °C | |

| Record name | 1,3-Dimethoxybenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 1,3-Dimethoxybenzene from Resorcinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethoxybenzene, also known as resorcinol (B1680541) dimethyl ether, from resorcinol. The primary focus of this document is the widely utilized Williamson ether synthesis, a robust and high-yielding method for the preparation of ethers. This guide will detail the reaction mechanism, provide a step-by-step experimental protocol, and present key quantitative data in a clear, tabular format. Additionally, visual representations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

This compound is a valuable organic intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and fragrances. Its synthesis from the readily available starting material, resorcinol, is a common transformation in organic chemistry. The most prevalent method for this conversion is the methylation of the hydroxyl groups of resorcinol. This is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or another electrophile with a good leaving group. In the case of this compound synthesis, resorcinol is first deprotonated by a base to form the resorcinolate dianion, which then acts as a nucleophile, attacking the methylating agent.

Reaction Mechanism

The synthesis of this compound from resorcinol proceeds via a Williamson ether synthesis, which is a classic SN2 reaction. The overall process can be broken down into two main steps:

-

Deprotonation: In the first step, a base, typically a hydroxide (B78521) such as sodium hydroxide, deprotonates the two acidic phenolic hydroxyl groups of resorcinol. This results in the formation of the resorcinolate dianion, a potent nucleophile.

-

Nucleophilic Attack: The resorcinolate dianion then undergoes a nucleophilic attack on the methylating agent, such as dimethyl sulfate (B86663). The lone pair of electrons on each oxygen atom attacks the electrophilic methyl group of the dimethyl sulfate, leading to the displacement of the sulfate leaving group in a concerted SN2 fashion. This occurs sequentially for both hydroxyl groups to yield the final product, this compound.

It is important to note that C-alkylation can be a competing side reaction, where the nucleophilic attack occurs at the carbon atoms of the benzene (B151609) ring rather than the oxygen atoms. However, by carefully selecting the reaction conditions, such as using a weak aqueous alkali, O-alkylation is favored.

Figure 1: Reaction pathway for the synthesis of this compound from resorcinol.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from resorcinol, adapted from established procedures.[1]

Safety Precautions: Dimethyl sulfate is highly toxic, carcinogenic, and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and safety goggles) must be worn. Any spills should be neutralized immediately with a solution of aqueous ammonia.

Materials and Equipment:

-

Resorcinol

-

10% Sodium hydroxide solution

-

Dimethyl sulfate

-

Diethyl ether

-

Anhydrous calcium chloride

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Internal thermometer

-

Dropping funnel

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a stirrer, an internal thermometer, and a dropping funnel, rapidly add 2.5 moles of 10% sodium hydroxide solution to 1 mole of resorcinol with stirring.

-

Addition of Methylating Agent: While vigorously stirring the mixture, add 2 moles of dimethyl sulfate through the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 40°C. Cooling with a water bath may be necessary.

-

Reaction Completion and Quenching: After the addition is complete, heat the mixture for 30 minutes on a boiling water bath to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer.

-

Extract the aqueous layer several times with diethyl ether.

-

Combine all organic phases and wash them with a dilute sodium carbonate solution, followed by a water wash.

-

Dry the combined organic phase over anhydrous calcium chloride.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent (diethyl ether) by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure.

-

-

Recovery of Unreacted Resorcinol: The aqueous reaction solution and the wash water can be acidified and extracted with ether to recover any unreacted resorcinol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from resorcinol based on the provided protocol.[1]

| Parameter | Value |

| Reactants | |

| Resorcinol | 1 mole |

| Sodium Hydroxide (10% solution) | 2.5 moles |

| Dimethyl Sulfate | 2 moles |

| Reaction Conditions | |

| Temperature | < 40°C during addition, then boiling water bath (100°C) for 30 min |

| Product Information | |

| Product | This compound |

| Yield | 85% |

| Boiling Point | 85-87 °C at 7 mm Hg; 110 °C at 20 mm Hg |

| Density | 1.055 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.524 |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from resorcinol via Williamson ether synthesis is a highly efficient and well-established method. By carefully controlling the reaction conditions, particularly the temperature during the addition of dimethyl sulfate, a high yield of the desired O-alkylated product can be achieved. The provided protocol and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the reliable preparation of this important chemical intermediate. Adherence to strict safety protocols when handling dimethyl sulfate is paramount.

References

An In-depth Technical Guide to 1,3-Dimethoxybenzene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1,3-dimethoxybenzene. It details experimental protocols for its synthesis via Williamson ether synthesis, and for key reactions including electrophilic aromatic substitution and ether cleavage. The document is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development, offering detailed methodologies and structured data to support laboratory work and synthetic applications.

Introduction

This compound, also known as resorcinol (B1680541) dimethyl ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂. It is a colorless to slightly brown liquid with a characteristic sweet, nutty, and earthy aroma.[1] This compound serves as a versatile building block in organic synthesis and is utilized in the preparation of various more complex molecules.[2] Its two methoxy (B1213986) groups on the benzene (B151609) ring at positions 1 and 3 significantly influence its reactivity, making it highly susceptible to electrophilic aromatic substitution. This guide explores the fundamental properties of this compound, provides detailed experimental procedures for its synthesis and key reactions, and presents its spectral data for analytical purposes.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Appearance | Clear, colorless to slightly brown liquid | [1] |

| Odor | Powerful sweet-earthy, nut-like aroma | |

| Density | 1.055 g/mL at 25 °C | |

| Melting Point | -52 °C | |

| Boiling Point | 217-218 °C at 760 mmHg | |

| 85-87 °C at 7 mmHg | ||

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Refractive Index (n²⁰/D) | 1.524 | |

| Water Solubility | 1.216 g/L at 25 °C | |

| Solubility | Miscible with toluene, soluble in DMSO | |

| LogP (Octanol/Water) | 2.21 | |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 151-10-0 | |

| IUPAC Name | This compound | |

| Synonyms | Resorcinol dimethyl ether, m-Dimethoxybenzene, 3-Methoxyanisole | |

| InChI | InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3 | |

| InChIKey | DPZNOMCNRMUKPS-UHFFFAOYSA-N | |

| SMILES | COc1cccc(OC)c1 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and some of its characteristic reactions.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the methylation of resorcinol to yield this compound.

Reaction:

Caption: Electrophilic Bromination of this compound.

Materials:

-

This compound

-

A suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine in a solvent like acetic acid)

-

A suitable solvent (e.g., acetic acid, dichloromethane)

General Procedure (Conceptual - specific conditions may vary):

-

Dissolve this compound in a suitable solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add the brominating agent to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate (B1220275) solution to remove excess bromine).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by crystallization or column chromatography.

Friedel-Crafts Acylation

This protocol outlines a general procedure for the Friedel-Crafts acylation of this compound.

Materials:

-

This compound (0.05 mole)

-

3-Ethoxypropionic acid (0.05 mole)

-

Polyphosphoric acid (PPA) (prepared from 35 g of phosphorus pentoxide and 15 ml of ortho-phosphoric acid)

-

Benzene

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Add a mixture of this compound (6.9 g, 0.05 mole) and 3-ethoxypropionic acid (5.9 g, 0.05 mole) in one lot to PPA at 40°C.

-

Stir the mixture vigorously for 3-5 minutes.

-

Decompose the pale-red viscous reaction mixture with ice-cold water.

-

Extract the resulting oily organic material with benzene.

-

Wash the benzene extract successively with water, saturated aqueous sodium bicarbonate, and water.

-

Dry the benzene extract and remove the solvent.

-

The resulting product can be purified by chromatography on alumina.

Ether Cleavage with Boron Tribromide (BBr₃)

This protocol describes the cleavage of the methyl ether groups of this compound to yield the corresponding diol.

Caption: Ether Cleavage of this compound using BBr₃.

Materials:

-

1-Bromo-3,5-dimethoxybenzene (B32327) (as an example substrate) (19.4 mmol)

-

Dichloromethane (CH₂Cl₂) (30 mL)

-

Boron tribromide (BBr₃) (1 M in CH₂Cl₂, 17.0 mmol)

-

Water

Procedure:

-

Dissolve 1-bromo-3,5-dimethoxybenzene (4.23 g, 19.4 mmol) in CH₂Cl₂ (30 mL) under an argon atmosphere and cool to -78 °C.

-

Add BBr₃ (1 M in CH₂Cl₂, 17 mL, 17.0 mmol) dropwise.

-

Stir the mixture for 18 hours while allowing the temperature to rise to room temperature.

-

Cool the mixture back to -78 °C and slowly add water (40 mL).

-

Warm the mixture to room temperature and continue stirring until the phases clear.

-

Separate the layers and extract the aqueous phase with an organic solvent.

-

Combine the organic layers, wash, dry, and concentrate to obtain the product.

Spectral Data

The following is a summary of the characteristic spectral data for this compound.

Table 3: Spectral Data of this compound

| Technique | Characteristic Peaks / Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.15 (t, 1H, Ar-H), ~6.45 (d, 2H, Ar-H), ~6.40 (t, 1H, Ar-H), ~3.75 (s, 6H, -OCH₃) | |

| ¹³C NMR (CDCl₃) | δ (ppm): ~161.0, ~129.7, ~106.6, ~102.3, ~55.3 | |

| Infrared (IR) | (cm⁻¹): ~3000 (Ar C-H stretch), ~2950, 2830 (C-H stretch of CH₃), ~1600, 1470 (Ar C=C stretch), ~1290, 1160 (Ar-O-C stretch), ~1050 (O-CH₃ stretch) | |

| Mass Spectrometry (MS) | m/z: 138 (M⁺), 123, 107, 95, 77 |

Safety and Handling

This compound is a combustible liquid and vapor. It can cause eye, skin, and respiratory tract irritation. It may also cause central nervous system depression. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable aromatic compound with well-defined physical, chemical, and spectral properties. Its synthesis from resorcinol is a standard laboratory procedure, and its reactivity, particularly in electrophilic aromatic substitution and ether cleavage reactions, makes it a useful intermediate in the synthesis of more complex molecules. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 1,3-Dimethoxybenzene

This technical guide provides a comprehensive overview of 1,3-Dimethoxybenzene, a versatile aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, physicochemical properties, key synthetic protocols, and potential biological relevance.

Core Identifiers and Nomenclature

This compound is known by several names and is registered under various chemical identification systems. Its unambiguous identification is crucial for research and regulatory purposes. The primary identifiers are summarized below.

| Identifier Type | Value |

| CAS Number | 151-10-0[1][2][3][4][5] |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀O₂ |

| InChI | InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3 |

| InChIKey | DPZNOMCNRMUKPS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC=C1)OC |

| EC Number | 205-783-4 |

| PubChem CID | 9025 |

| ChEBI ID | CHEBI:89853 |

| UNII | 2694Z07HQY |

Synonyms: m-Dimethoxybenzene, Resorcinol dimethyl ether, 3-Methoxyanisole.

Physicochemical and Spectral Properties

The physical and chemical properties of this compound are well-documented, providing essential data for its handling, application in synthesis, and analytical characterization.

| Property | Value |

| Molecular Weight | 138.16 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -52 °C |

| Boiling Point | 85.00 to 87.00 °C @ 7.00 mm Hg |

| Density | 1.053-1.057 g/mL |

| Solubility in Water | Slightly soluble |

| logP (Octanol/Water) | 2.21 |

| Refractive Index | 1.521-1.527 |

| Vapor Pressure | 0.52 mmHg |

Spectral data is critical for the identification and structural elucidation of this compound. Key spectral information is available through various databases. The NIST WebBook provides access to its Infrared (IR) and Mass Spectrum. 1H NMR spectral data can also be found on platforms like SpectraBase.

Experimental Protocols

This compound serves as a key starting material in various organic syntheses. A notable application is in the preparation of 1-Bromo-3,5-dimethoxybenzene, a precursor for cross-coupling reactions in the synthesis of pharmaceutical inhibitors.

Synthesis of 1-Bromo-3,5-dimethoxybenzene from this compound

This protocol is adapted from the iridium-catalyzed arene borylation method.

Materials:

-

[Ir(COD)(OMe)]₂ (Iridium(I) methoxide (B1231860) cyclooctadiene dimer)

-

dtbpy (4,4'-Di-tert-butyl-2,2'-bipyridine)

-

B₂pin₂ (Bis(pinacolato)diboron)

-

This compound

-

Dry Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Copper(II) Bromide (CuBr₂)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Magnesium Sulfate (MgSO₄)

-

Brine solution

Procedure:

-

In a Schlenk tube, combine [Ir(COD)(OMe)]₂ (9.3 mg, 14 µmol), dtbpy (8 mg, 30 µmol), and B₂pin₂ (406 mg, 1.6 mmol).

-

Evacuate the tube and backfill with argon three times.

-

Under a positive flow of argon, add dry THF (3.0 mL) and this compound (276 mg, 2.0 mmol).

-

Seal the tube and heat the reaction mixture overnight in an oil bath at 80 °C.

-

After cooling, remove the volatile components under vacuum.

-

Add MeOH (25 mL) and a solution of CuBr₂ (1.35 g, 6.0 mmol) in H₂O (25 mL) to the residue.

-

Reseal the tube and heat the mixture at 80 °C for 4 hours.

-

Cool the reaction mixture to room temperature and extract with Et₂O (3 x 40 mL).

-

Wash the combined organic layers successively with water and brine.

-

Dry the organic solution over MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by preparative Thin Layer Chromatography (TLC) using a hexane/CH₂Cl₂ (5/2) solvent system to yield 1-Bromo-3,5-dimethoxybenzene.

References

Spectroscopic Profile of 1,3-Dimethoxybenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethoxybenzene (CAS No. 151-10-0), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular and Spectroscopic Overview

This compound, also known as resorcinol (B1680541) dimethyl ether, is an aromatic ether with the chemical formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . Its structure is characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups at positions 1 and 3. This substitution pattern gives rise to a distinct spectroscopic fingerprint, which is detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are presented below, with chemical shifts (δ) reported in parts per million (ppm).

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions, corresponding to the benzene ring protons and the methoxy group protons, respectively.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | Triplet (t) | 1H | H-5 |

| ~6.50 | Doublet (d) | 2H | H-4, H-6 |

| ~6.44 | Triplet (t) | 1H | H-2 |

| ~3.74 | Singlet (s) | 6H | 2 x -OCH₃ |

Solvent: Chloroform-d (CDCl₃)

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of this compound, four distinct signals are observed for the eight carbon atoms.

| Chemical Shift (ppm) | Assignment |

| ~160.9 | C1, C3 |

| ~129.9 | C5 |

| ~106.5 | C4, C6 |

| ~101.2 | C2 |

| ~55.3 | -OCH₃ |

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows absorptions indicative of its aromatic and ether functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1600, ~1470 | Strong | C=C stretch (aromatic ring) |

| ~1280-1200 | Strong | C-O stretch (aryl ether, asymmetric) |

| ~1170-1020 | Strong | C-O stretch (aryl ether, symmetric) |

| ~850-750 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The data presented here was obtained via electron ionization (EI).

| m/z | Relative Intensity | Assignment |

| 138 | High | [M]⁺ (Molecular Ion) |

| 123 | Moderate | [M-CH₃]⁺ |

| 109 | High | [M-CHO]⁺ or [M-C₂H₅]⁺ |

| 95 | Moderate | [M-CH₃-CO]⁺ |

| 78 | Moderate | [C₆H₆]⁺ |

| 65 | Low | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard single-pulse experiment is used with a 30° pulse angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, with a relaxation delay of 2 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

-

Instrument Setup: An FTIR spectrometer equipped with a diamond or zinc selenide (B1212193) (ZnSe) ATR accessory is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.

-

Sample Application: A small drop of neat this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage.

-

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 32 or 64) are co-added and averaged to obtain a high-quality spectrum.

-

Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Electron Ionization-Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic techniques is illustrated below.

Caption: Workflow for the spectroscopic analysis of this compound.

Health and Safety Profile of 1,3-Dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1,3-Dimethoxybenzene (CAS No. 151-10-0). The information is compiled from various safety data sheets and scientific resources to ensure a thorough understanding of the potential hazards, handling precautions, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is a colorless to light brown liquid. It is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its pleasant, sweet odor also leads to its use in fragrance compounds.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [2][3] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | Colorless to light brown liquid | [4] |

| Boiling Point | 85.0 - 87.0 °C @ 7.00 mmHg | |

| 217-218 °C | ||

| Melting Point | -52 °C | |

| Flash Point | 87 °C (188.60 °F) - Closed Cup | |

| 88 °C | ||

| Density | 1.0550 g/cm³ | |

| 1.065 g/mL | ||

| Vapor Density | 4.76 | |

| Solubility | Immiscible in water | |

| Refractive Index | 1.5245 |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, available data indicates that it can cause irritation to the eyes, skin, and respiratory tract.

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Intraperitoneal | 900 mg/kg |

Potential Health Effects:

-

Eye Contact: Causes eye irritation, which may lead to chemical conjunctivitis and corneal damage.

-

Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Ingestion: May cause gastrointestinal irritation, with symptoms including nausea, vomiting, and diarrhea.

-

Inhalation: Causes respiratory tract irritation. High concentrations may lead to central nervous system depression and asphyxiation. It can also produce delayed pulmonary edema.

Carcinogenicity, Mutagenicity, and Reproductive Effects: There is currently no information available to classify this compound as a carcinogen, mutagen, or reproductive toxin. It is not listed by ACGIH, IARC, NTP, or CA Prop 65.

Flammability and Fire Safety

This compound is a combustible liquid. Vapors are heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.

Table 3: Flammability Data for this compound

| Property | Value | Source |

| Flash Point | 87 °C (188.60 °F) | |

| NFPA Rating (estimated) | Health: 1, Flammability: 2, Instability: 0 |

Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam to extinguish fires. Water spray can be used to cool fire-exposed containers.

Fire Fighting Procedures: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Handling, Storage, and Disposal

Handling: Wash hands thoroughly after handling. Use only in a well-ventilated area and wear appropriate personal protective equipment. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep away from sources of ignition.

Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult state and local hazardous waste regulations for complete and accurate classification.

Exposure Controls and Personal Protection

Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. Use adequate general or local explosion-proof ventilation to keep airborne levels low.

Personal Protective Equipment (PPE):

-

Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Occupational Exposure Limits: No occupational exposure limits have been established for this compound by ACGIH, NIOSH, or OSHA.

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals.

-

Test Animals: Healthy, young adult rodents (usually female rats) are used.

-

Housing and Feeding: Animals are housed individually with controlled temperature and a 12-hour light/dark cycle. They are fasted overnight before dosing.

-

Dosing: The substance is administered orally in a single dose via gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Procedure: A group of three animals is dosed at the starting level. The outcome (survival or death) determines the next step:

-

If no mortality occurs, a higher dose is given to another group of three animals.

-

If mortality occurs, a lower dose is given to another group of three animals.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure: A small area of the animal's back is clipped free of fur. A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a gauze patch.

-

Exposure: The patch is held in place with semi-occlusive dressing for 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The severity of ocular lesions is scored using a standardized system. The reversibility of the effects is also assessed.

Visualizations

Caption: General workflow for assessing the toxicity of a chemical substance.

Caption: A generalized potential metabolic pathway for this compound.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 1,3-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for the electrophilic aromatic substitution (EAS) reactions of 1,3-dimethoxybenzene, also known as resorcinol (B1680541) dimethyl ether. This versatile building block is pivotal in the synthesis of various pharmaceutical ingredients and fine chemicals.[1] This document details key reactions including nitration, halogenation, Friedel-Crafts acylation and alkylation, and Vilsmeier-Haack formylation, with a focus on regioselectivity, experimental protocols, and quantitative data.

Core Concepts: Regioselectivity

The two methoxy (B1213986) groups at the 1 and 3 positions of the benzene (B151609) ring are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic system via resonance. This significantly influences the regiochemical outcome of electrophilic aromatic substitution reactions. The positions ortho and para to each methoxy group are C2, C4, C6, and C5. The C2 position is sterically hindered by the two adjacent methoxy groups. Therefore, electrophilic attack occurs preferentially at the C4 and C6 positions, which are para to one methoxy group and ortho to the other, and to a lesser extent at the C5 position.

Key Electrophilic Aromatic Substitution Reactions

This section details the primary electrophilic aromatic substitution reactions of this compound, providing both mechanistic insights and practical experimental guidance.

Nitration

The nitration of this compound primarily yields the 4-nitro derivative. The formation of the 2-nitro isomer is significantly disfavored due to steric hindrance from the flanking methoxy groups.

Experimental Protocol: Synthesis of 1,3-Dimethoxy-5-nitrobenzene

Quantitative Data: Nitration

| Product | Reagents | Conditions | Yield | Reference |

| 1,3-Dimethoxy-5-nitrobenzene | H₂O₂ / K₂CO₃ | Acetonitrile, 20°C | 80% | [2] |

Halogenation

Halogenation of this compound, such as bromination and chlorination, also shows high regioselectivity, favoring substitution at the 4-position.

Experimental Protocol: para-Bromination of this compound

A greener approach to the para-bromination of this compound utilizes N-bromosuccinimide (NBS) in acetonitrile. In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, one equivalent of NBS (1.78 g, 10 mmol) is dissolved in 20 mL of acetonitrile. To this stirred solution, one equivalent of this compound (1.31 mL, 10 mmol) is added slowly using a glass syringe. The reaction mixture is stirred at room temperature for 20 minutes. After completion, the reaction is worked up with deionized water and diluted with methyl tert-butyl ether (MTBE). The organic layer is separated, washed with brine, and dried over sodium sulfate (B86663) to afford the product.

Quantitative Data: Halogenation

| Product | Reagents | Conditions | Yield | Reference |

| 4-Bromo-1,3-dimethoxybenzene | NBS | Acetonitrile, RT, 20 min | 94% | [3] |

Friedel-Crafts Acylation

Friedel-Crafts acylation of this compound is a highly efficient method for the synthesis of substituted acetophenones, which are valuable intermediates in drug synthesis. The reaction proceeds with high regioselectivity to give the 2,4-dimethoxy-substituted product.

Experimental Protocol: Synthesis of 2,4-Dimethoxyacetophenone

In a 1000 mL reaction flask, 138.2 g (1.0 mol) of this compound and 415.0 g of toluene (B28343) are added. The mixture is cooled to -10°C, and 133.3 g of aluminum chloride is added under stirring, followed by the dropwise addition of 82.1 g of acetonitrile. Dry hydrogen chloride gas is then passed through the solution while maintaining the temperature between -5°C and 5°C for 20 hours. Upon reaction completion, the stirring is stopped, and the resulting solid is collected by filtration. This solid is then hydrolyzed by refluxing in 300.0 g of water for 1 hour. After cooling, the product, 2,4-dimethoxyacetophenone, is obtained by filtration, dried, and weighed.

Quantitative Data: Friedel-Crafts Acylation

| Product | Acylating Agent | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 2,4-Dimethoxyacetophenone | Acetonitrile/HCl | AlCl₃ | Toluene | -5 to 5°C | 20 h | 92.0% | |

| 2,4-Dimethoxyacetophenone | Acetonitrile/HCl | AlCl₃ | Toluene | -10 to 0°C | 30 h | 93.4% | |

| 2,4-Dimethoxyacetophenone | Acetonitrile/HCl | AlCl₃ | Toluene | 10 to 20°C | 15 h | 95.0% |

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of this compound introduces an alkyl group onto the aromatic ring. Due to the activating nature of the methoxy groups, polyalkylation can be a competing reaction. The regioselectivity is influenced by both electronic and steric factors.

Experimental Protocol: General Procedure for Alkylation

While a specific protocol for this compound was not detailed in the provided search results, a general procedure for the alkylation of the isomeric 1,4-dimethoxybenzene (B90301) can be adapted. In a 50 mL Erlenmeyer flask, 2 g of 1,4-dimethoxybenzene, 3.5 mL of t-butyl alcohol, and 10 mL of acetic acid are combined and cooled in an ice-water bath. Separately, 10 mL of concentrated sulfuric acid is cooled to 0-3°C. The chilled sulfuric acid is then added in small portions to the swirling dimethoxybenzene mixture in the ice bath. The reaction is allowed to proceed at 20-25°C for 5 more minutes. The reaction mixture is then poured into a 125 mL Erlenmeyer flask and cooled on ice, followed by the slow addition of ice water to a volume of about 120 mL to precipitate the product. The product is collected by suction filtration.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like this compound. The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent (0.015 moles) is added to the organic substrate (0.01 mol) in a mortar and ground with a pestle for about 25 to 30 minutes. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is treated with a 5% sodium thiosulfate (B1220275) solution, followed by the addition of dichloroethane. The organic layer is then separated, dried over anhydrous sodium sulfate, evaporated under vacuum, and the product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow for these reactions.

References

1,3-Dimethoxybenzene: A Versatile Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethoxybenzene, also known as resorcinol (B1680541) dimethyl ether, is a fundamental aromatic building block in the landscape of organic synthesis.[1][2][3] Its utility stems from the electron-donating nature of its two methoxy (B1213986) groups, which activate the benzene (B151609) ring for electrophilic substitution and direct incoming electrophiles to specific positions. This high degree of regioselectivity makes it an invaluable precursor for synthesizing a diverse range of molecules, including pharmaceuticals, agrochemicals, and fragrances.[4] This guide provides a detailed exploration of key synthetic transformations involving this compound, complete with experimental protocols, quantitative data, and visual workflows to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Synthetic Transformations

The strategic positioning of the methoxy groups in this compound makes it highly reactive towards a variety of chemical transformations. Its derivatives are crucial intermediates for more complex molecular structures.[5]

Electrophilic Aromatic Substitution

The electron-rich nature of the this compound ring makes it particularly susceptible to electrophilic aromatic substitution reactions, which typically occur at the positions ortho and para to the methoxy groups (C2, C4, and C6).

Friedel-Crafts acylation is a classic and reliable method for introducing an acyl group onto an aromatic ring. With this compound, this reaction proceeds efficiently to yield valuable keto-aromatic compounds. A primary example is the synthesis of 2,4-dimethoxyacetophenone, a key intermediate in the production of flavonoid medicines.

Experimental Protocol: Synthesis of 2,4-Dimethoxyacetophenone

-

Reactants: this compound (1.0 mol), Toluene (B28343) (1380.0 g), Aluminum chloride (2.0-3.0 eq), Acetonitrile (2.0-4.0 eq).

-

Procedure: A solution of this compound in toluene is prepared in a reaction flask and cooled to -10 °C. While stirring, aluminum chloride is added. Acetonitrile is then added dropwise to the mixture. Dry hydrogen chloride gas is passed through the solution, and the reaction is allowed to proceed for 10-30 hours while maintaining the temperature between -10 °C and 20 °C. Upon completion, the resulting solid is collected by filtration. The solid is then hydrolyzed with water and heated to reflux for one hour. After cooling, the final product, 2,4-dimethoxyacetophenone, is obtained by filtration and drying.

Data Presentation: Friedel-Crafts Acylation of this compound

| Reactant | Molar Ratio (to DMB) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetonitrile | 4.0 | Aluminum Chloride | Toluene | 10 to 20 | 15 | 95.0 |

Table based on data from patent CN103570518A.

Caption: Experimental workflow for Friedel-Crafts acylation.

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic compounds to produce aryl aldehydes. The reaction uses a "Vilsmeier reagent," an electrophilic iminium salt, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This transformation is highly selective for activated substrates like this compound.

Experimental Protocol: Synthesis of 2,4-Dimethoxybenzaldehyde

-

Reactants: Aromatic substrate (1.0 eq), DMF (solvent), (Chloromethylene)dimethyliminium Chloride (Vilsmeier Reagent, 1.5 eq), Sodium Acetate (B1210297) (5.6 eq).

-

Procedure: The Vilsmeier reagent is added to a solution of the aromatic substrate in DMF at 0 °C. The mixture is stirred for approximately 6.5 hours at room temperature. Afterwards, an aqueous solution of sodium acetate is added at 0 °C, and the mixture is stirred for another 10 minutes. The reaction is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by silica (B1680970) gel column chromatography.

Data Presentation: Vilsmeier-Haack Formylation

| Substrate | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Electron-Rich Arene | Vilsmeier Reagent (1.5 eq) | DMF | 0 to RT | 6.5 | 77 |

Table based on a general protocol for Vilsmeier-Haack formylation.

Caption: Reaction pathway for Vilsmeier-Haack formylation.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The methoxy groups in this compound can cooperatively direct lithiation to the C2 position, creating a highly reactive organolithium intermediate that can be trapped with various electrophiles.

Experimental Protocol: Synthesis of 2,6-Dimethoxybenzoic Acid

-

Reactants: this compound (0.09 M), Sodium (0.256 M), Chlorooctane (0.119 M), Carbon dioxide (CO₂).

-

Procedure: Sodium is added to anhydrous toluene and refluxed for 30 minutes to create a dispersion. After cooling, this compound and chlorooctane are added successively. The mixture is stirred for 2 hours at room temperature. Gaseous CO₂ is then bubbled through the reaction mixture, which is then stirred for an additional 12 hours. The reaction is neutralized with methanol (B129727) and acidified with concentrated hydrochloric acid. The solvent is evaporated, and the residue is dissolved in acetone. After filtering off inorganic salts, the product is recrystallized from an acetone/hexane mixture to yield 2,6-dimethoxybenzoic acid.

Data Presentation: Synthesis of 2,6-Dimethoxybenzoic Acid

| Substrate | Base | Electrophile | Solvent | Yield (%) |

| This compound | Sodium/Chlorooctane | CO₂ | Toluene | 68 |

Table based on data from ChemicalBook.

Caption: Logical workflow for Directed Ortho-Metalation (DoM).

Applications in Pharmaceutical and Fragrance Synthesis

The derivatives of this compound serve as pivotal intermediates in synthesizing a wide array of high-value chemicals.

Pharmaceutical Intermediates

-

2,4-Dimethoxyacetophenone: This compound is a building block for more complex molecules, including potential drug candidates. It is used in the synthesis of various pharmaceutical compounds.

-

2,6-Dimethoxybenzoic Acid: This derivative is a key intermediate in preparing compounds with potential activity against rheumatic fever. It is also used to synthesize indole (B1671886) and coumarin (B35378) derivatives that act as potent inhibitors of heat-shock protein 90, relevant in breast cancer treatment.

-

2-Chloro-1,3-dimethoxybenzene: Synthesized via ortho-lithiation followed by chlorination, this compound is a starting material for pharmacologically valuable 1,2-benzisoxazoloxy acetic acids.

Fragrance and Flavor Agents

-

2,4-Dimethoxyacetophenone: Possessing a mild, sweet, or floral odor, this compound is used as an intermediate in the synthesis of perfumes and flavoring agents.

-

2,4-Dimethoxybenzaldehyde: This aldehyde is utilized as a component in hair dyes and as a reagent to quantify phlorotannins.

References

The Natural Occurrence of 1,3-Dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethoxybenzene, a naturally occurring aromatic compound, has garnered interest within the scientific community due to its presence in various biological systems and its potential applications. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in plant floral scents and fungi. The document outlines detailed experimental protocols for the extraction and analysis of this compound from natural matrices, including headspace analysis for volatile collection and solvent extraction for fungal metabolites. Furthermore, a putative biosynthetic pathway for this compound is proposed based on analogous biochemical reactions. All quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate understanding.

Introduction

This compound, also known as resorcinol (B1680541) dimethyl ether, is a volatile organic compound with a characteristic sweet, nutty, and slightly medicinal aroma. Its presence in nature is primarily associated with the floral fragrances of various plant species, where it plays a role in attracting pollinators. Additionally, it has been identified as a metabolite in certain species of fungi. Understanding the natural sources, biosynthesis, and analytical methodologies for this compound is crucial for researchers in fields such as chemical ecology, natural product chemistry, and drug discovery.

Natural Occurrence of this compound

The distribution of this compound in nature is not widespread, but it is a significant component of the scent profile in specific plant families and has been detected in some fungal species.

Occurrence in Plants

This compound is a known constituent of the floral scent of various plant species, contributing to their characteristic aroma. While its presence has been noted, quantitative data on its concentration is limited in the available literature.

Table 1: Natural Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Method of Analysis | Reference |

| Salix species (Willows) | Salicaceae | Flowers | Headspace GC-MS | [1] |

| Unspecified Floral Sources | - | Flowers | Headspace GC-MS | [2][3][4][5] |

Occurrence in Fungi

The presence of this compound has also been reported in the volatile profiles of certain mushroom species. Similar to its occurrence in plants, comprehensive quantitative data is scarce.

Table 2: Natural Occurrence of this compound in Fungi

| Fungal Species | Common Name | Method of Analysis | Reference |

| Various Mushroom Species | - | Headspace GC-MS |

Note: The references indicate the presence of various volatile compounds in mushrooms, with this compound being a potential, though not always explicitly quantified, component.

Biosynthesis of this compound

A definitive biosynthetic pathway for this compound has not been fully elucidated in the literature. However, based on the biosynthesis of structurally related compounds, such as alkylresorcinols and other dimethoxybenzenes, a plausible pathway can be proposed. This putative pathway involves the formation of a resorcinol scaffold followed by sequential methylation.

The biosynthesis is likely to initiate from the polyketide pathway, where a type III polyketide synthase (PKS) catalyzes the condensation of acetyl-CoA and malonyl-CoA to form a resorcinolic acid intermediate. This intermediate is then likely decarboxylated to yield resorcinol. The final steps involve two sequential O-methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which transfer methyl groups to the hydroxyl groups of resorcinol to produce this compound.

Experimental Protocols

The analysis of this compound from natural sources requires specific and sensitive analytical techniques due to its volatile nature and often low concentrations. The following sections detail generalized protocols for its extraction and identification.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Floral Volatiles

This method is ideal for the non-destructive analysis of volatile compounds from flowers.

Objective: To extract and identify this compound from the headspace of flowers.

Materials:

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Headspace vials with septa

-

Heating block or water bath

-

Fresh flower sample

-

Internal standard (optional, for quantification)

Procedure:

-

Sample Preparation: Place a fresh, intact flower (or a specific part, e.g., petals) into a headspace vial. If using an internal standard, add a known amount to the vial.

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The high temperature of the injector will desorb the analytes from the fiber onto the GC column.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Data Analysis: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. Quantification can be performed using an internal or external standard calibration curve.

Ultrasonic-Assisted Solvent Extraction (UASE) of Fungal Metabolites

This method is suitable for extracting semi-volatile and non-volatile compounds from fungal biomass.

Objective: To extract this compound from fungal mycelium.

Materials:

-

Freeze-dried and powdered fungal mycelium

-

Organic solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Rotary evaporator

-

GC-MS system

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Weigh a known amount of powdered fungal mycelium and place it in a suitable flask.

-

Extraction: Add a specific volume of the chosen extraction solvent to the flask. Place the flask in an ultrasonic bath or use a probe sonicator to sonicate the mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature. Ultrasound assists in disrupting the cell walls and enhancing the extraction efficiency.

-

Separation: After extraction, centrifuge the mixture to separate the solid residue from the liquid extract.

-

Concentration: Carefully decant the supernatant and concentrate it under reduced pressure using a rotary evaporator.

-

Sample Cleanup (optional): The crude extract may be further purified using techniques like solid-phase extraction (SPE) to remove interfering compounds.

-

GC-MS Analysis: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate). Filter the solution through a syringe filter and inject an aliquot into the GC-MS system for analysis, following similar GC-MS conditions as described in section 4.1.

-

Data Analysis: Identify and quantify this compound as described previously.

Conclusion

This compound is a naturally occurring compound found in the floral scents of certain plants and as a metabolite in some fungi. While its presence is documented, there is a need for more extensive quantitative studies to understand its concentration and distribution in various natural sources. The proposed biosynthetic pathway, involving a type III PKS and subsequent O-methyltransferases, provides a logical framework for further investigation into its formation in biological systems. The detailed experimental protocols for headspace GC-MS and ultrasonic-assisted solvent extraction provided in this guide offer robust methodologies for the isolation and analysis of this compound, which will be invaluable for researchers in natural product chemistry, chemical ecology, and related fields. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its potential biological activities and applications.

References

- 1. 1,4-Dimethoxybenzene, a floral scent compound in willows that attracts an oligolectic bee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. A rapid and green GC-MS method for the sampling of volatile organic compounds in spices and flowers by concurrent headspace single-drop microextraction and solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,3-Dimethoxybenzene as a Carbocation Scavenger in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups are critical steps that significantly impact the purity and yield of the final product. These processes, typically mediated by strong acids like trifluoroacetic acid (TFA), generate highly reactive carbocations. These electrophilic species can lead to a variety of unwanted side reactions, including the alkylation of sensitive amino acid residues such as tryptophan, methionine, and tyrosine, as well as modifications to the peptide backbone. To mitigate these deleterious reactions, carbocation scavengers are essential components of the cleavage cocktail.

1,3-Dimethoxybenzene (DMB) has emerged as a highly effective carbocation scavenger in peptide synthesis. Its electron-rich aromatic ring readily captures electrophilic carbocations, preventing them from reacting with the peptide. This document provides detailed application notes and protocols for the use of this compound as a carbocation scavenger in peptide synthesis, along with comparative data and visualizations to guide researchers in optimizing their cleavage procedures.

Mechanism of Action

During the acidic cleavage step in SPPS, protecting groups such as tert-butyl (tBu), trityl (Trt), and the resin linker itself are protonated and subsequently dissociate, forming stable carbocations. This compound, with its two electron-donating methoxy (B1213986) groups, activates the aromatic ring towards electrophilic aromatic substitution. It efficiently traps these carbocations, forming stable, substituted products and thereby preventing unwanted modifications to the peptide.

Key Applications

The primary application of this compound is in the prevention of side reactions during the TFA-mediated cleavage of peptides from the solid support, particularly when using resins that are prone to generating reactive species.

A significant application is the suppression of C-terminal N-alkylation when using Rink Amide resin.[1] Decomposition of the Rink Amide linker during TFA treatment can generate reactive species that alkylate the C-terminal amide of the peptide.[1] The inclusion of this compound in the cleavage cocktail has been shown to almost completely suppress this side reaction.[1][2]

Data Presentation: Efficacy of this compound

The following tables summarize the effectiveness of this compound in various cleavage cocktails and compare it with other common scavengers.

Table 1: Recommended Cleavage Cocktails Incorporating this compound

| Cocktail Composition | Target Application | Reference |

| 92.5% TFA / 5% this compound / 2.5% Triisopropylsilane (TIS) | General purpose, effective against C-terminal N-alkylation from Rink Amide resin.[1] | |

| 95% TFA / 5% this compound | General purpose for peptides without highly sensitive residues like Cys or Met. | |

| 92.5% TFA / 7.5% this compound | High scavenger concentration for particularly sensitive sequences. Not recommended for Cys-containing peptides. |

Table 2: Qualitative Comparison of Common Carbocation Scavengers

| Scavenger | Primary Function | Advantages | Disadvantages |

| This compound | Carbocation Scavenger | Highly effective in preventing C-terminal N-alkylation. Odorless. | May not be sufficient to prevent oxidation of Met or Cys without other scavengers. |

| Triisopropylsilane (TIS) | Carbocation Scavenger, Reducing Agent | Effective in reducing oxidized methionine and preventing trityl cation side reactions. | Can reduce tryptophan residues if used in excess. |

| Water | Carbocation Scavenger, Proton Source | Helps to hydrolyze protecting groups and trap carbocations. | Can promote re-attachment of protecting groups if used in high concentrations. |

| Phenol | Carbocation Scavenger | Effective scavenger for t-butyl and other carbocations. | Corrosive and has a strong odor. Can lead to phenylation of sensitive residues. |

| Thioanisole | Carbocation Scavenger, Soft Nucleophile | Effective in preventing Met oxidation and scavenging benzyl-type cations. | Strong, unpleasant odor. Can cause S-alkylation of Cys. |

| 1,2-Ethanedithiol (EDT) | Reducing Agent, Carbocation Scavenger | Prevents oxidation of Cys and Met. Effective in scavenging trityl cations. | Extremely strong and unpleasant odor. Can lead to side reactions with certain protecting groups. |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in peptide cleavage.

Protocol 1: Standard Cleavage of Peptides from Rink Amide Resin

This protocol is optimized for the cleavage of peptides synthesized on Rink Amide resin to minimize C-terminal N-alkylation.

Materials:

-

Peptide-bound resin (dried)

-

Trifluoroacetic acid (TFA), reagent grade

-

This compound (DMB)

-

Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Centrifuge tubes

-

Reaction vessel with a frit

-

Shaker or rotator

-

Nitrogen gas supply

Procedure:

-

Resin Preparation: Place the dried peptide-bound resin (e.g., 100 mg) in a reaction vessel.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining the following reagents in a clean, dry glass vial:

-

Trifluoroacetic acid (TFA): 1.85 mL (92.5%)

-

This compound (DMB): 0.10 mL (5%)

-

Triisopropylsilane (TIS): 0.05 mL (2.5%) Vortex the mixture to ensure homogeneity.

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin in the reaction vessel. Ensure the resin is fully submerged.

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours on a shaker or rotator.

-

Peptide Precipitation:

-

Filter the cleavage mixture into a clean centrifuge tube.

-

Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

-

Add the TFA solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.

-

-

Peptide Isolation:

-

Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation at 3000 rpm for 5 minutes.

-

Carefully decant the ether supernatant.

-

-

Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and byproducts. Centrifuge and decant the ether after each wash.

-

Drying: Dry the peptide pellet under a gentle stream of nitrogen gas or in a vacuum desiccator.

-

Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by HPLC and mass spectrometry.

Protocol 2: General Cleavage for Peptides with Less Sensitive Residues